molecular formula C14H18ClNO2 B2838870 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide CAS No. 2411202-35-0

2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2838870
CAS No.: 2411202-35-0
M. Wt: 267.75
InChI Key: MHOMYVOEWBHXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, an oxolane ring, and a phenylethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetyl chloride, oxolane-3-amine, and 2-phenylethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the formation of the amide bond.

    Procedure: The 2-chloroacetyl chloride is first reacted with oxolane-3-amine to form an intermediate. This intermediate is then reacted with 2-phenylethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and in-line monitoring may be employed to enhance efficiency and quality control.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding oxidized or reduced products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of this compound.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(oxolan-3-yl)acetamide: Lacks the phenylethyl group, which may result in different chemical and biological properties.

    N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide: Lacks the chloro group, which may affect its reactivity and interactions.

    2-Chloro-N-(2-phenylethyl)acetamide: Lacks the oxolane ring, which may influence its stability and solubility.

Uniqueness

2-Chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide is unique due to the presence of all three functional groups (chloro, oxolane, and phenylethyl) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(oxolan-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-10-14(17)16(13-7-9-18-11-13)8-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOMYVOEWBHXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N(CCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.